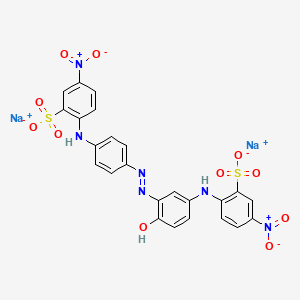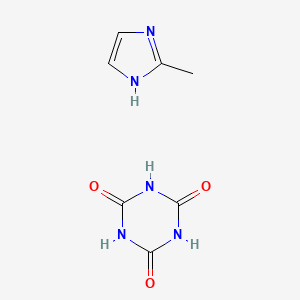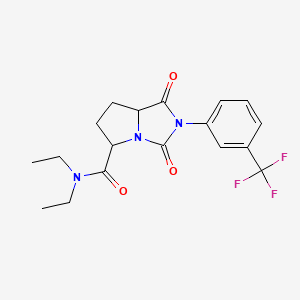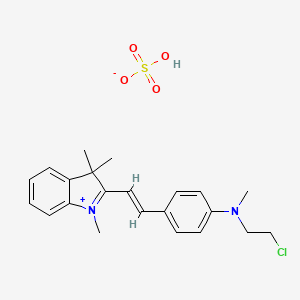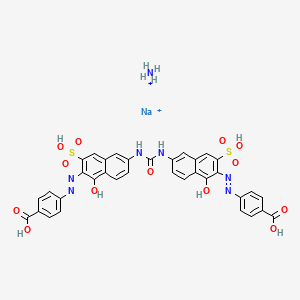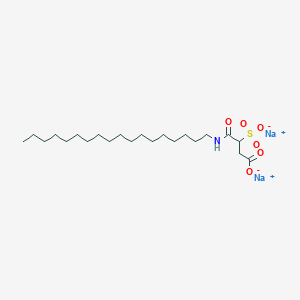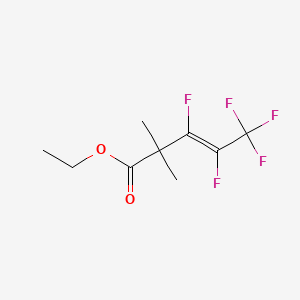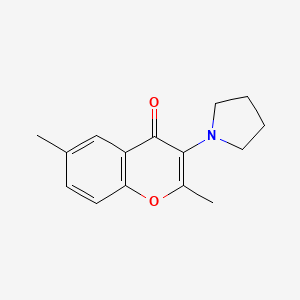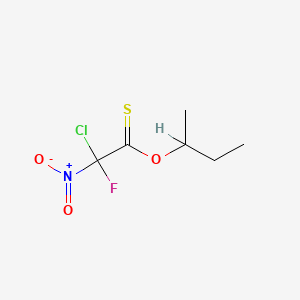
Chlorofluoronitroethanethioic acid S-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorofluoronitroethanethioic acid S-butyl ester is a complex organic compound with the molecular formula C6-H9-Cl-F-N-O3-S and a molecular weight of 229.67 . This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, nitro, and thioester groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chlorofluoronitroethanethioic acid S-butyl ester typically involves the acylation of thiols (thiolation) to form thioesters. One efficient method for synthesizing thioesters is through the acylation of thiols using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base . This reaction is compatible with a wide variety of protecting groups and functional groups, making it a versatile approach for the synthesis of thioesters.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorofluoronitroethanethioic acid S-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
Chlorofluoronitroethanethioic acid S-butyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of chlorofluoronitroethanethioic acid S-butyl ester involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic acyl substitution reactions, while the nitro group can participate in redox reactions. The chloro and fluoro groups can engage in substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Chlorofluoronitroethanethioic acid S-butyl ester can be compared with other thioesters and nitro-containing compounds. Similar compounds include:
Ethanethioic acid, chlorofluoronitro-, S-methyl ester: Similar structure but with a methyl ester group instead of a butyl ester group.
Nitroethanethioic acid S-butyl ester: Lacks the chloro and fluoro groups, resulting in different reactivity and properties.
Fluoronitroethanethioic acid S-butyl ester: Lacks the chloro group, affecting its chemical behavior.
Eigenschaften
CAS-Nummer |
118885-89-5 |
|---|---|
Molekularformel |
C6H9ClFNO3S |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
O-butan-2-yl 2-chloro-2-fluoro-2-nitroethanethioate |
InChI |
InChI=1S/C6H9ClFNO3S/c1-3-4(2)12-5(13)6(7,8)9(10)11/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NQFFDWLAAGDWHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=S)C([N+](=O)[O-])(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


